molecular formula C19H19N3O B2935848 CDK5 inhibitor 20-223

CDK5 inhibitor 20-223

Cat. No.: B2935848
M. Wt: 305.4 g/mol
InChI Key: AGVIDDQHAQSPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of CDK5 inhibitor 20-223 involves several steps, starting with the preparation of the aminopyrazole core. The synthetic route includes the following steps:

Chemical Reactions Analysis

CDK5 inhibitor 20-223 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the aminopyrazole core.

    Substitution: The compound can undergo substitution reactions, where different substituents are introduced to enhance its activity or modify its properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Scientific Research Applications

CDK5 inhibitor 20-223 has a wide range of scientific research applications:

Mechanism of Action

CDK5 inhibitor 20-223 exerts its effects by inhibiting the kinase activity of CDK5 and CDK2. This inhibition leads to the disruption of cell cycle progression and induces cell cycle arrest. The compound binds to the active site of the kinases, preventing the phosphorylation of downstream substrates. This results in the inhibition of cell proliferation and migration, particularly in colorectal cancer cells .

Comparison with Similar Compounds

CDK5 inhibitor 20-223 shares structural similarities with other CDK inhibitors, such as AT7519. Both compounds have an aminopyrazole core, but this compound is significantly more potent. In kinase assays, this compound is approximately 3.5-fold more potent against CDK5 and 65.3-fold more potent against CDK2 compared to AT7519 . This enhanced potency makes this compound a valuable tool for research and potential therapeutic applications.

Similar compounds include:

Properties

IUPAC Name

N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c23-19(20-18-12-17(21-22-18)15-6-3-7-15)11-13-8-9-14-4-1-2-5-16(14)10-13/h1-2,4-5,8-10,12,15H,3,6-7,11H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVIDDQHAQSPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NN2)NC(=O)CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.